![molecular formula C12H13N3O B1393220 {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine CAS No. 1283108-51-9](/img/structure/B1393220.png)
{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine
Overview
Description
{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol. This compound features a pyridazine ring substituted with a phenyl group and an ethylamine side chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine typically involves the reaction of 6-phenylpyridazine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with a similar pyridazine ring structure.
Pyridazinone: A derivative with an additional oxygen atom in the ring.
Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring.
Uniqueness
{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an ethylamine side chain makes it a valuable compound for various applications .
Biological Activity
The compound {2-[(6-phenylpyridazin-3-yl)oxy]ethyl}amine, a derivative of pyridazine, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Core : The initial step involves the synthesis of 6-phenylpyridazin-3-ol through cyclization reactions.
- Etherification : The pyridazine intermediate is then reacted with 2-bromoethyl alcohol to form the ether linkage.
- Final Coupling : The resulting compound is coupled with amines to yield the target structure.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibitory assays showed promising results, with IC50 values indicating significant activity against these enzymes .
Compound | Enzyme Target | IC50 (μM) |
---|---|---|
5h | α-amylase | 16.4 ± 0.1 |
5c | α-glucosidase | 15.2 ± 0.3 |
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Interactions : The compound may interact with specific active sites on enzymes, leading to inhibition. Molecular docking studies reveal significant binding energies, suggesting strong interactions with target proteins .
Case Studies and Research Findings
- α-Amylase and α-Glucosidase Inhibition : A study demonstrated that this compound derivatives showed substantial inhibition of both α-amylase and α-glucosidase, making them potential candidates for managing diabetes .
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of pyridazine derivatives in models of neurodegenerative diseases, suggesting that modifications to the pyridazine structure could enhance brain permeability and therapeutic efficacy .
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence and position of substituents on the pyridazine ring significantly affect biological activity. For instance, halogen substitutions have been shown to enhance enzyme inhibitory effects by improving binding interactions with active sites .
Properties
IUPAC Name |
2-(6-phenylpyridazin-3-yl)oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-8-9-16-12-7-6-11(14-15-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVHLBLXUXKCAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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